4-Iodomethyl-1-methyl-piperidine

Nucleophilic substitution SN2 reaction kinetics Alkyl halide reactivity

4-Iodomethyl-1-methyl-piperidine (CAS 1353989-49-7) is a bifunctional piperidine derivative featuring an N-methyl tertiary amine and a primary alkyl iodide at the 4-position, with molecular formula C7H14IN and molecular weight 239.10 g/mol. The free base exhibits a computed density of 1.5±0.1 g/cm³, a boiling point of 225.2±13.0 °C at 760 mmHg, and a LogP of 2.26, indicating moderate lipophilicity suitable for both organic-phase reactions and membrane permeation in biological contexts.

Molecular Formula C7H14IN
Molecular Weight 239.10 g/mol
Cat. No. B7919694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Iodomethyl-1-methyl-piperidine
Molecular FormulaC7H14IN
Molecular Weight239.10 g/mol
Structural Identifiers
SMILESCN1CCC(CC1)CI
InChIInChI=1S/C7H14IN/c1-9-4-2-7(6-8)3-5-9/h7H,2-6H2,1H3
InChIKeyXQIPXRDZQGDWES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Iodomethyl-1-methyl-piperidine: A High-Reactivity Alkyl Iodide Building Block for MedChem and Chemical Biology


4-Iodomethyl-1-methyl-piperidine (CAS 1353989-49-7) is a bifunctional piperidine derivative featuring an N-methyl tertiary amine and a primary alkyl iodide at the 4-position, with molecular formula C7H14IN and molecular weight 239.10 g/mol [1]. The free base exhibits a computed density of 1.5±0.1 g/cm³, a boiling point of 225.2±13.0 °C at 760 mmHg, and a LogP of 2.26, indicating moderate lipophilicity suitable for both organic-phase reactions and membrane permeation in biological contexts [1]. The compound is supplied in research quantities (1 g to 100 g scale) at purities of 95–98%, as verified by independent Chinese and international vendors [1]. Its defining structural features—the N-methyl tertiary amine (pKa ~10.08 for the parent N-methylpiperidine) and the highly reactive primary iodomethyl group—make it a versatile intermediate for nucleophilic substitution, N-alkylation, and cross-coupling applications, particularly in medicinal chemistry programs targeting CNS-active and ion-channel-modulating chemotypes [2].

Why 4-Iodomethyl-1-methyl-piperidine Cannot Be Replaced by Chloromethyl, Bromomethyl, or N-Unsubstituted Piperidine Analogs


Procurement decisions for halogenated piperidine building blocks frequently assume interchangeability among chloromethyl, bromomethyl, and iodomethyl analogs, as well as between N-methyl and N-unsubstituted variants. This assumption is chemically unsound for 4-iodomethyl-1-methyl-piperidine. The C–I bond in the iodomethyl group is substantially weaker and more polarizable than the C–Br or C–Cl bonds, conferring an SN2 relative reactivity order of I > Br > Cl that translates into markedly shorter reaction times and higher yields under identical conditions [1]. Replacing the iodomethyl group with a chloromethyl analog therefore risks incomplete conversion, competitive elimination, or the need for forcing conditions that degrade acid- or base-sensitive downstream intermediates. Simultaneously, the N-methyl substituent locks the piperidine nitrogen as a tertiary amine (conjugate acid pKa ~10.08 for the parent N-methylpiperidine), which is measurably less basic and less nucleophilic than the secondary amine in N-unsubstituted 4-(iodomethyl)piperidine (piperidine pKa ~11.2) [2]. This difference fundamentally alters protonation state distribution at physiological pH, N-alkylation selectivity, and salt-formation behavior, making simple analog substitution chemically invalid and scientifically risky in multi-step synthetic sequences or structure-activity relationship (SAR) campaigns.

Quantitative Differentiation Evidence for 4-Iodomethyl-1-methyl-piperidine Versus Closest Analogs


SN2 Alkylation Reactivity: Iodomethyl vs. Chloromethyl vs. Bromomethyl Leaving-Group Aptitude

In nucleophilic substitution reactions, the nature of the halogen leaving group is the dominant rate-controlling parameter when the substrate and nucleophile are held constant. For the 4-halomethyl-1-methyl-piperidine series, the reactivity order is I > Br > Cl, directly reflecting the relative leaving-group abilities established for primary alkyl halides [1]. This is not a marginal difference: the weaker C–I bond (bond dissociation energy ~57 kcal/mol for CH3I vs. ~70 kcal/mol for CH3Br and ~81 kcal/mol for CH3Cl) and the greater polarizability of iodide make the iodomethyl derivative inherently faster and often higher-yielding in SN2 alkylations with amines, thiolates, alkoxides, and stabilized carbanions. Practical consequences include shorter reaction times, lower required temperatures, and reduced competitive elimination, particularly with sterically hindered or weakly nucleophilic partners. In a representative synthetic application, N-Boc-4-iodomethylpiperidine (a closely related protected analog) was employed in alkylation reactions using K2CO3 in DMF at 60 °C, providing the desired products in 21–27% yield; the corresponding chloromethyl analogs typically require higher temperatures (80–100 °C) or stronger bases to achieve comparable conversion under otherwise identical conditions [2].

Nucleophilic substitution SN2 reaction kinetics Alkyl halide reactivity Leaving-group ability

N-Methyl Basicity Differentiation: pKa Comparison vs. N-Unsubstituted 4-(Iodomethyl)piperidine

The N-methyl substituent in 4-iodomethyl-1-methyl-piperidine converts the piperidine nitrogen from a secondary amine (in N-unsubstituted 4-(iodomethyl)piperidine) to a tertiary amine, with quantifiable consequences for basicity and protonation behavior. The parent N-methylpiperidine exhibits a pKa of approximately 10.08, as documented in the Human Metabolome Database, whereas unsubstituted piperidine has a typical pKaH (conjugate acid pKa) of approximately 11.2 [1]. This ~1.1 pKa unit difference means that at physiological pH (7.4), the N-methylpiperidine moiety is approximately 93% protonated, while unsubstituted piperidine is >99% protonated—a differential that influences membrane permeability, protein binding, and CNS penetration in medicinal chemistry contexts. Furthermore, the tertiary amine in the N-methyl derivative has measurably lower nucleophilicity toward electrophiles such as alkyl halides and acylating agents compared to secondary piperidine, enabling orthogonal functionalization strategies where selective reaction at the iodomethyl group is required without competing N-alkylation .

Amine basicity pKa comparison Piperidine protonation state Salt formation

Supplier-Grade Purity Specifications: 98% (Leyan) vs. 95% (MolCore) Free Base

Commercially available research-grade 4-iodomethyl-1-methyl-piperidine is supplied with two principle purity specifications, enabling procurement decisions based on the sensitivity of downstream applications. Leyan (Shanghai Haohong Biomedical Technology) offers the free base at 98% purity in quantities from 1 g to 500 g, while MolCore supplies a 95% purity grade . No directly comparable lot-certified purity data are publicly available for the closest analog 4-(chloromethyl)-1-methylpiperidine in its free base form (CAS 52694-51-6), which is more commonly supplied as the hydrochloride salt, introducing an additional salt-form variable that complicates direct comparison [1]. The availability of the iodomethyl compound in a well-characterized free base form at 98% purity eliminates the need for in-house neutralization and purification steps that are often required when working with hydrochloride salts of halo-methyl piperidines, thereby reducing procurement complexity and ensuring batch-to-batch consistency in sensitive alkylation or cross-coupling reactions.

Chemical purity Quality control Research-grade reagent Procurement specification

Validated Synthetic Utility: One-Step Quantitative Synthesis and Medicinal Chemistry Alkylation Performance

The synthetic accessibility of 4-iodomethyl-1-methyl-piperidine has been explicitly validated in the primary literature. A 2023 Molbank publication reports a protocol for the one-step synthesis of the title compound in quantitative yield using adapted Vilsmeier conditions, with full characterization by ¹H-, ²H-, ¹³C-NMR, IR, and Raman spectroscopy [1]. In medicinal chemistry practice, the compound's synthetic utility is further corroborated by studies employing N-Boc-4-iodomethylpiperidine—its close N-protected analog—as an alkylating agent in K2CO3/DMF at 60 °C, achieving productive coupling in 21–27% yield to generate biologically active chemotypes, a transformation that with less reactive halomethyl analogs would require elevated temperatures or stronger bases [2]. Separately, methylpiperidinium iodides derived from this structural class have been developed as novel antagonists for the α7 nicotinic acetylcholine receptor, reported in Frontiers in Pharmacology (2018), demonstrating a specific therapeutic application context where the combination of the N-methyl quaternary ammonium and the iodide counterion is pharmacologically relevant and likely not substitutable by bromide or chloride salts without altering both potency and pharmacokinetics [3].

Synthetic methodology Quantitative yield Alkylation Piperidine building block

Physical State and Handling: Free Base Oil vs. Solid Hydrochloride Salt of Chloromethyl Analog

4-Iodomethyl-1-methyl-piperidine free base, with a boiling point of 225.2 °C at 760 mmHg and a flash point of 90.0 °C, is expected to be a liquid or low-melting solid at ambient temperature, in contrast to 4-(chloromethyl)-1-methylpiperidine hydrochloride (MW 184.11 g/mol for the hydrochloride salt), which is a white crystalline solid with a melting point above ambient [1][2]. The liquid physical form of the iodomethyl free base facilitates direct use in solvent-free or high-concentration SN2 reactions without prior dissolution, enables straightforward liquid dispensing for automated high-throughput experimentation platforms, and avoids the additional weighing inaccuracies associated with hygroscopic hydrochloride salts. The hydroiodide salt form (CAS 1965305-22-9, MW 367.01) is also commercially available for users requiring enhanced long-term storage stability, as hydroiodide salts of amines are documented to exhibit greater resistance to discoloration and oxidative degradation compared to their free base counterparts [3].

Physical form Free base vs. salt Solubility Procurement handling

Lipophilicity Differentiation: LogP Comparison of 4-Iodomethyl vs. 4-Chloromethyl N-Methylpiperidine Analogs

The computed LogP for 4-iodomethyl-1-methyl-piperidine is 2.26, compared to a computed XLogP3-AA of 1.6 for the 4-chloromethyl analog (PubChem CID 15015452) [1][2]. This ΔLogP of +0.66 units represents a roughly 4.6-fold increase in octanol-water partition coefficient for the iodomethyl compound, a difference that is pharmacokinetically meaningful. In CNS drug design, where the optimal LogP range for blood-brain barrier penetration is typically cited as 1.5–3.5, the iodomethyl compound resides comfortably within this window, whereas the chloromethyl analog falls near the lower boundary, potentially limiting passive membrane permeability [3]. Additionally, the larger van der Waals radius and higher polarizability of iodine compared to chlorine can enhance halogen bonding interactions with biological targets (e.g., protein backbone carbonyls, nucleotide bases), a structural feature that cannot be replicated by lighter halogens and that has been specifically exploited in fragment-based drug design and lead optimization programs targeting halogen-binding pockets.

Lipophilicity LogP ADME prediction CNS drug design

High-Impact Application Scenarios for 4-Iodomethyl-1-methyl-piperidine Based on Verified Differentiation Evidence


Medicinal Chemistry Alkylation: Rapid SAR Expansion of Piperidine-Containing Lead Series

In hit-to-lead and lead optimization campaigns, the superior leaving-group ability of the iodomethyl moiety directly addresses the bottleneck of slow or incomplete N-alkylation and C-alkylation steps that commonly plague chloromethyl and bromomethyl piperidine intermediates. Coupling 4-iodomethyl-1-methyl-piperidine with structurally diverse amine, thiol, or alkoxide nucleophiles under mild conditions (K2CO3/DMF, 60 °C, or even room temperature with stronger nucleophiles) enables rapid parallel library synthesis without exposing acid- or base-sensitive pharmacophores to degradation [1]. The resulting N-methylpiperidine products enter biological screening with a defined tertiary amine protonation state (pKa ~10.08), eliminating the confounding variable of variable protonation that occurs with N-unsubstituted piperidine analogs tested at physiological pH [2].

CNS-Targeted Drug Discovery: Exploiting Favorable LogP and Reduced Basicity for Blood-Brain Barrier Penetration

For neuroscience programs targeting GPCRs, ion channels, or transporters within the central nervous system, the computed LogP of 2.26 for 4-iodomethyl-1-methyl-piperidine positions it within the empirically validated CNS drug-like LogP window of 1.5–3.5, while its N-methyl tertiary amine (pKa ~10.08) delivers measurably lower basicity and hydrogen-bond donor character than secondary piperidine analogs [1][2]. These combined physicochemical attributes—confirmed by quantitative LogP and pKa data—make the compound a rational choice for synthesizing CNS-penetrant candidates, with documented precedent in the development of α7 nicotinic acetylcholine receptor antagonists where methylpiperidinium iodide derivatives demonstrated target-specific pharmacological activity [3].

Chemical Biology Probe Synthesis: Halogen Bonding-Enabled Target Engagement and Bioconjugation

The iodine atom in 4-iodomethyl-1-methyl-piperidine is not merely a leaving group but also a halogen-bond donor capable of engaging Lewis basic sites on proteins (backbone carbonyl oxygens, π-electron density of aromatic residues). In fragment-based drug discovery and chemical biology, this property has been exploited to enhance binding affinity and selectivity through halogen bonding. The compound's free base liquid form also facilitates one-step bioconjugation via thiol-iodide displacement to generate stable thioether-linked probes without requiring pre-activation, an advantage over chloromethyl analogs that typically demand harsher conditions (higher pH, longer reaction times) that can denature sensitive protein targets [1].

High-Throughput Experimentation (HTE) and Automated Parallel Synthesis: Liquid Handling Advantage

For pharmaceutical process chemistry and HTE groups employing automated liquid handling platforms, the liquid or low-melting physical form of 4-iodomethyl-1-methyl-piperidine's free base eliminates the need for pre-dissolution in organic solvents, enabling direct, accurate dispensing (via syringe or acoustic droplet ejection) into reaction arrays. This contrasts with the solid hydrochloride salt of 4-(chloromethyl)-1-methylpiperidine, which requires dissolution and introduces salt-derived variability. Coupled with the compound's superior reactivity profile that shortens reaction cycles, this physical form advantage directly increases throughput in parallel synthesis workflows and reduces per-reaction labor and solvent consumption, translating into measurable operational cost savings for large-scale SAR campaigns [2][3].

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